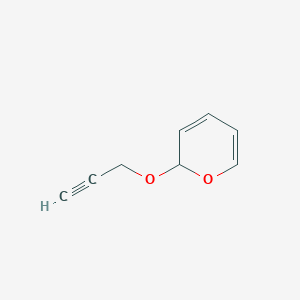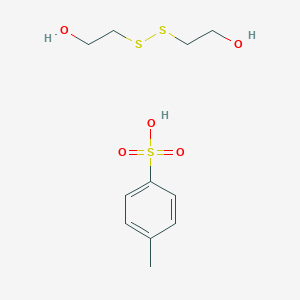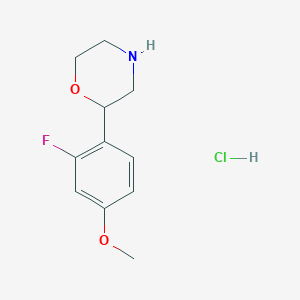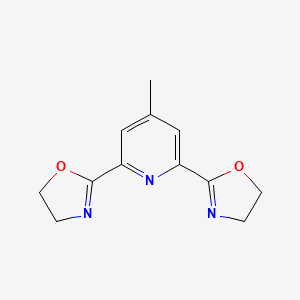![molecular formula C12H14INO B14791073 Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide](/img/structure/B14791073.png)
Cyclopropanecarboxylic acid [1-(4-iodo-phenyl)-ethyl]amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is a chemical compound characterized by the presence of an iodophenyl group attached to an ethyl chain, which is further connected to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(4-iodophenyl)ethanol, which is then converted to 1-(4-iodophenyl)ethylamine.
Cyclopropanecarboxamide Formation: The 1-(4-iodophenyl)ethylamine is reacted with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenyl ketones, while reduction can produce iodophenyl alcohols.
Scientific Research Applications
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the cyclopropanecarboxamide moiety may interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Iodophenyl)ethanol
- 1-(4-Iodophenyl)ethylamine
- Cyclopropanecarboxamide derivatives
Uniqueness
(S)-N-(1-(4-IODOPHENYL)ETHYL)CYCLOPROPANECARBOXAMIDE is unique due to the combination of the iodophenyl group and the cyclopropanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C12H14INO |
|---|---|
Molecular Weight |
315.15 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14INO/c1-8(14-12(15)10-2-3-10)9-4-6-11(13)7-5-9/h4-8,10H,2-3H2,1H3,(H,14,15) |
InChI Key |
FKWQRMKIVHVYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
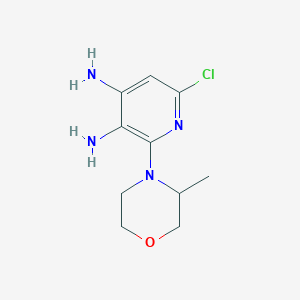
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
